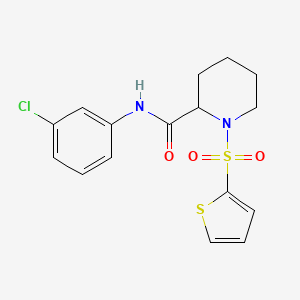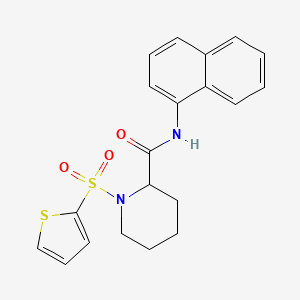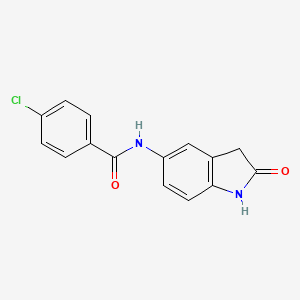![molecular formula C24H27N3O2 B6493585 N-(2-methylphenyl)-2-{[2-(3-methylpiperidin-1-yl)quinolin-8-yl]oxy}acetamide CAS No. 921577-84-6](/img/structure/B6493585.png)
N-(2-methylphenyl)-2-{[2-(3-methylpiperidin-1-yl)quinolin-8-yl]oxy}acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-methylphenyl)-2-{[2-(3-methylpiperidin-1-yl)quinolin-8-yl]oxy}acetamide, commonly referred to as N-MPAQ, is a synthetic compound used in scientific research. It is a quinoline-based derivative of piperidine and has been studied for its potential therapeutic applications. N-MPAQ has been found to have a variety of biochemical and physiological effects and has been used in laboratory experiments to investigate the mechanisms of action of various drugs.
Aplicaciones Científicas De Investigación
N-MPAQ has been studied for its potential therapeutic applications in a variety of diseases and conditions. It has been used in research to investigate the mechanisms of action of drugs, including anti-inflammatory drugs and anticonvulsants. N-MPAQ has also been studied for its potential to treat anxiety, depression, and other psychiatric disorders. Additionally, it has been studied for its potential to treat cancer and other diseases.
Mecanismo De Acción
N-MPAQ has been found to interact with a variety of receptors and enzymes in the body. It has been found to interact with the serotonin 5-HT2A receptor and the enzyme acetylcholinesterase, which plays an important role in the regulation of neurotransmitter levels in the brain. Additionally, N-MPAQ has been found to interact with the GABA-A receptor, which is involved in the regulation of anxiety and other psychiatric disorders.
Biochemical and Physiological Effects
N-MPAQ has been found to have a variety of biochemical and physiological effects. It has been found to have anti-inflammatory, anticonvulsant, and anxiolytic properties. Additionally, N-MPAQ has been found to have antidepressant and antipsychotic effects. It has also been found to have neuroprotective and antinociceptive effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-MPAQ has several advantages for use in laboratory experiments. It is a relatively stable compound and is easily synthesized. Additionally, it is relatively inexpensive and has a wide range of therapeutic applications. However, N-MPAQ has some limitations for use in laboratory experiments. Its mechanism of action is still not fully understood and its effects on humans have not been studied extensively.
Direcciones Futuras
In the future, N-MPAQ could be further studied to better understand its mechanism of action and its effects on humans. Additionally, further research could be conducted to investigate its potential therapeutic applications in various diseases and conditions. Additionally, N-MPAQ could be studied for its potential to be used in combination with other drugs to enhance their therapeutic effects. Finally, N-MPAQ could be studied for its potential to be used as an adjuvant therapy to improve the efficacy of other drugs.
Métodos De Síntesis
N-MPAQ is synthesized through a series of reactions. In the first step, 2-methylphenylacetic acid is reacted with 2-methylpiperidine to form the intermediate N-methyl-2-methylpiperidine-2-carboxylic acid. This intermediate is then reacted with 2-bromo-8-quinolone to form N-MPAQ.
Propiedades
IUPAC Name |
N-(2-methylphenyl)-2-[2-(3-methylpiperidin-1-yl)quinolin-8-yl]oxyacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O2/c1-17-7-6-14-27(15-17)22-13-12-19-9-5-11-21(24(19)26-22)29-16-23(28)25-20-10-4-3-8-18(20)2/h3-5,8-13,17H,6-7,14-16H2,1-2H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNIDWRRDEAGAPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C2=NC3=C(C=CC=C3OCC(=O)NC4=CC=CC=C4C)C=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((2-(3-methylpiperidin-1-yl)quinolin-8-yl)oxy)-N-(o-tolyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{2-[3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-4-(morpholine-4-sulfonyl)benzamide](/img/structure/B6493502.png)
![2-(4-chlorophenyl)-N-{2-[3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}acetamide](/img/structure/B6493504.png)
![4-hydroxy-3-[(4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)(phenyl)methyl]-6-methyl-1,2-dihydropyridin-2-one](/img/structure/B6493510.png)
![N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamide](/img/structure/B6493522.png)


![N-(4-ethoxyphenyl)-4-ethyl-7-hydroxy-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide](/img/structure/B6493545.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-ethyl-7-hydroxy-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide](/img/structure/B6493553.png)
![1-[(5-chlorothiophen-2-yl)sulfonyl]-N-(3,5-dichlorophenyl)piperidine-2-carboxamide](/img/structure/B6493557.png)
![1-[(5-chlorothiophen-2-yl)sulfonyl]-N-(4-methylphenyl)piperidine-2-carboxamide](/img/structure/B6493567.png)
![N-(3-carbamoylthiophen-2-yl)-1-[(5-chlorothiophen-2-yl)sulfonyl]piperidine-2-carboxamide](/img/structure/B6493578.png)
![2-[4-(2-methylpropyl)phenyl]-N-[(oxolan-2-yl)methyl]propanamide](/img/structure/B6493587.png)

